Ilepatril

Description

Properties

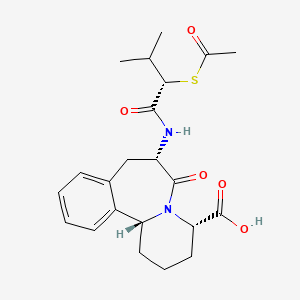

IUPAC Name |

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29)/t16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKFFTMLFPWYFH-RDGPPVDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC=CC=C2[C@H]3CCC[C@H](N3C1=O)C(=O)O)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047356 | |

| Record name | Ilepatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473289-62-2 | |

| Record name | (4S,7S,12bR)-7-[[(2S)-2-(Acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473289-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilepatril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473289622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilepatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilepatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrido[2,1-a][2]benzazepine-4-carboxylic acid, 7-[[(2S)-2-(acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S,7S,12bR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILEPATRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N1YAP5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilepatril: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (also known as AVE-7688) is a novel vasopeptidase inhibitor designed to simultaneously target two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual-inhibitory mechanism offers a multifaceted approach to blood pressure control and management of cardiovascular and renal diseases. By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP leads to an increase in the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Dual Inhibition of ACE and NEP

This compound's primary pharmacological action is the balanced inhibition of two zinc-dependent metalloproteases: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual action addresses two critical pathways involved in blood pressure regulation and cardiovascular homeostasis.

Inhibition of Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II, a potent vasoconstrictor. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby promoting vasodilation and reducing blood pressure. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator. ACE inhibition by this compound leads to increased bradykinin levels, further contributing to its antihypertensive effect.

Inhibition of Neutral Endopeptidase (NEP)

NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert vasodilatory, natriuretic, and diuretic effects, and also inhibit the RAAS. By inhibiting NEP, this compound increases the circulating levels of these beneficial peptides, leading to enhanced vasodilation, increased sodium and water excretion, and a reduction in blood pressure.

Data Presentation: Quantitative Pharmacological Data

The efficacy of this compound as a dual inhibitor is quantified by its inhibitory constants (IC50) against both ACE and NEP, as well as its in vivo pharmacodynamic effects.

In Vitro Enzyme Inhibition

The following table summarizes the in vitro inhibitory potency of this compound against ACE and NEP.

| Enzyme Target | IC50 Value (nM) |

| Angiotensin-Converting Enzyme (ACE) | 0.053[1] |

| Neutral Endopeptidase (NEP) | 5.0[1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Pharmacodynamic Effects in Humans

Clinical studies have demonstrated the in vivo efficacy of this compound in inhibiting both ACE and NEP. The following table presents the pharmacodynamic effects of single oral doses of this compound on biomarkers of ACE and NEP inhibition in normotensive subjects.

| Treatment Group | Biomarker | Measurement | Result |

| 5 mg this compound | ACE Inhibition | 24-hour urinary AcSDKP excretion | 706 nmol |

| 25 mg this compound | ACE Inhibition | 24-hour urinary AcSDKP excretion | 919 nmol |

| 10 mg Ramipril (ACE inhibitor) | ACE Inhibition | 24-hour urinary AcSDKP excretion | 511 nmol |

| Placebo | ACE Inhibition | 24-hour urinary AcSDKP excretion | Not reported |

| 5 mg this compound | NEP Inhibition | Urinary ANP excretion (4-8h post-dose) | 1.14 ng/h |

| 25 mg this compound | NEP Inhibition | Urinary ANP excretion (4-8h post-dose) | 2.02 ng/h |

| 10 mg Ramipril (ACE inhibitor) | NEP Inhibition | Urinary ANP excretion (4-8h post-dose) | 0.93 ng/h |

| Placebo | NEP Inhibition | Urinary ANP excretion (4-8h post-dose) | 0.80 ng/h |

N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) is a substrate of ACE; its increased excretion indicates ACE inhibition. Atrial Natriuretic Peptide (ANP) is a substrate of NEP; its increased excretion indicates NEP inhibition.

Experimental Protocols

The following sections describe representative methodologies for assessing the inhibitory activity of compounds like this compound against ACE and NEP.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of ACE activity using a fluorogenic substrate.

Materials:

-

Recombinant human ACE

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

-

Test compound (this compound) at various concentrations

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the ACE enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm and 420 nm) kinetically over a period of 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the ACE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro NEP Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibition of NEP activity using a specific fluorogenic substrate.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) at various concentrations

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the NEP enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm and 425 nm) kinetically over 30-60 minutes.

-

The rate of fluorescence increase corresponds to NEP activity.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Pharmacodynamic Study Protocol (Human In Vivo Assessment)

This protocol outlines a representative clinical study to assess the in vivo ACE and NEP inhibitory effects of this compound.

Study Design:

-

A randomized, double-blind, placebo-controlled, crossover study.

Participants:

-

Healthy, normotensive male volunteers.

Interventions:

-

Single oral doses of this compound (e.g., 5 mg and 25 mg), a selective ACE inhibitor (e.g., ramipril 10 mg), and placebo, with a washout period between each treatment.

Pharmacodynamic Assessments:

-

ACE Inhibition: 24-hour urine collections are performed to measure the cumulative excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP). Increased levels of AcSDKP in the urine indicate inhibition of ACE.

-

NEP Inhibition: Timed urine collections (e.g., 0-4h, 4-8h, 8-12h, 12-24h post-dose) are performed to measure the excretion rate of Atrial Natriuretic Peptide (ANP) and its second messenger, cyclic guanosine monophosphate (cGMP). Increased urinary ANP and cGMP levels are indicative of NEP inhibition.

Sample Analysis:

-

Urinary concentrations of AcSDKP and ANP are determined using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound's dual inhibitory action.

Caption: Dual inhibitory mechanism of this compound on RAAS and Natriuretic Peptide System.

Experimental Workflow: In Vitro IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound in an in vitro enzyme inhibition assay.

Caption: General experimental workflow for in vitro IC50 determination of this compound.

Conclusion

This compound represents a significant therapeutic concept in cardiovascular medicine through its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This mechanism of action provides a more comprehensive approach to managing hypertension and related cardiovascular conditions by simultaneously reducing vasoconstrictor and volume-retaining signals while potentiating endogenous vasodilatory and natriuretic pathways. The quantitative data and experimental protocols presented in this whitepaper provide a foundational understanding of this compound's pharmacological profile for researchers and drug development professionals. Although clinical development of this compound was discontinued, the principles of vasopeptidase inhibition continue to be an area of active research in the quest for more effective cardiovascular therapies.

References

Ilepatril: A Technical Deep Dive into Dual ACE/NEP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE-7688) is a potent, orally active dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). Developed by Sanofi-Aventis, it was investigated for the treatment of hypertension and diabetic nephropathy. The rationale behind dual ACE/NEP inhibition is to simultaneously block the production of the vasoconstrictor angiotensin II and inhibit the degradation of vasodilatory and natriuretic peptides, thereby achieving a more profound antihypertensive effect than with ACE inhibition alone. Despite reaching late-stage clinical trials, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Dual Inhibition of ACE and NEP

This compound exerts its pharmacological effects by concurrently inhibiting two key enzymes in cardiovascular regulation:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased fluid volume.

-

Neprilysin (NEP): NEP (also known as neutral endopeptidase) is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.

The synergistic action of ACE and NEP inhibition offers a multi-faceted approach to blood pressure control.

Signaling Pathway of Dual ACE/NEP Inhibition by this compound

Caption: Dual inhibition of ACE and NEP by this compound.

Quantitative Data

In Vitro Inhibitory Activity

| Target Enzyme | IC50 Value (nM) |

| Angiotensin-Converting Enzyme (ACE) | 0.053 |

| Neprilysin (NEP) | 5.0 |

Preclinical Data

Detailed preclinical pharmacokinetic and efficacy data for this compound in animal models of hypertension are not extensively available in the public domain. However, studies in animal models of diabetic neuropathy have demonstrated its efficacy in preventing neural complications.

Clinical Data

This compound progressed to Phase IIb/III clinical trials for the treatment of mild to moderate hypertension. A key dose-ranging study (NCT00284128) was initiated to evaluate the efficacy and safety of once-daily oral doses of 2.5 mg, 10 mg, 35 mg, and 50 mg of this compound compared to losartan 100 mg over a 12-week period. The primary endpoint was the change from baseline in trough diastolic blood pressure. Unfortunately, the detailed results of this trial have not been publicly released.

A pharmacodynamic study in healthy human subjects provided the following insights:

| Treatment Group | Change in Urinary ANP (ng/h) | Change in Plasma Active Renin (pg/mL) |

| Placebo | 0.80 ± 0.37 | - |

| This compound (5 mg) | 1.14 ± 0.77 | 129 |

| This compound (25 mg) | 2.02 ± 1.05 | 247 |

| Ramipril (10 mg) | 0.93 ± 0.65 | 113 |

| Statistically significant increase compared to placebo and lower dose this compound. |

These data indicate a dose-dependent effect of this compound on NEP inhibition (evidenced by increased urinary ANP) and a potent inhibition of the RAAS (evidenced by a significant increase in plasma renin activity).

Experimental Protocols

While the specific, detailed protocols used in the preclinical and clinical development of this compound are proprietary, the following sections describe representative, standard methodologies for assessing ACE and NEP inhibition.

ACE Inhibition Assay (Fluorometric Method)

Principle: This assay measures the inhibition of ACE activity using a synthetic fluorogenic substrate. The cleavage of the substrate by ACE results in a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Assay buffer (e.g., Tris-HCl buffer with ZnCl2)

-

Test compound (this compound) at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ACE enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NEP Inhibition Assay (Fluorometric Method)

Principle: Similar to the ACE inhibition assay, this method quantifies NEP activity by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate.

Materials:

-

Recombinant human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Test compound (this compound) at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the NEP enzyme solution to each well of a 96-well plate.

-

Add the various concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture at 37°C for a defined time (e.g., 10-15 minutes).

-

Start the enzymatic reaction by adding the fluorogenic NEP substrate.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission).

-

Calculate the reaction velocity for each concentration of the inhibitor.

-

Determine the percent inhibition compared to the control without the inhibitor.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound represents a significant effort in the development of dual ACE/NEP inhibitors for the treatment of hypertension. Its potent in vitro inhibitory activity against both enzymes and its demonstrated pharmacodynamic effects in humans underscore the potential of this therapeutic approach. However, the discontinuation of its clinical development program means that a complete picture of its efficacy and safety profile remains unavailable. The information presented in this technical guide, compiled from publicly accessible data, provides a foundation for understanding the pharmacology of this compound and the broader class of vasopeptidase inhibitors. Further research in this area may yet yield new therapeutic agents with improved benefit-risk profiles for the management of cardiovascular diseases.

What is Ilepatril (AVE-7688)?

An In-depth Technical Guide to Ilepatril (AVE-7688)

Introduction

This compound (also known as AVE-7688) is an investigational small molecule drug classified as a vasopeptidase inhibitor.[1][2][3] It was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy.[4] The core mechanism of this compound revolves around its dual inhibition of two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[2][4] This dual action is intended to provide a more comprehensive approach to blood pressure control and end-organ protection compared to single-target agents. The drug reached Phase II/III clinical trials for hypertension and Phase II for diabetic nephropathy.[4][5]

Chemical Properties

This compound is a dipeptide-like organic compound.[6] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C22H28N2O5S | [6][7][8] |

| Molecular Weight | 432.53 g/mol | [6][8] |

| Synonyms | AVE-7688, AVE7688 | [7][9] |

| Drug Class | Vasopeptidase Inhibitor, Prodrug | [2][3][6] |

| CAS Number | 473289-62-2 | [8] |

| ChEMBL ID | CHEMBL3187812 | [7] |

Mechanism of Action

This compound exerts its pharmacological effects by simultaneously inhibiting two metalloproteases:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It converts Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound reduces the levels of Angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

-

Neutral Endopeptidase (NEP): NEP (also known as neprilysin) is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][2] By inhibiting NEP, this compound increases the bioavailability of these peptides. This leads to vasodilation, natriuresis (excretion of sodium in urine), and diuresis, which further contribute to blood pressure reduction and may offer additional cardioprotective and neuroprotective effects.[1][2]

The dual inhibition of ACE and NEP provides a synergistic approach to managing hypertension and related complications.

Pharmacodynamics in Humans

A clinical study in normotensive subjects investigated the pharmacodynamic profile of single oral doses of this compound. The study monitored biomarkers of ACE and NEP inhibition.[10]

4.1 Biomarker Response

The in vivo inhibition of ACE and NEP was assessed by measuring the urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a marker for ACE inhibition, and atrial natriuretic peptide (ANP), a substrate for NEP.[10]

| Treatment Group | 24-hour Urine AcSDKP (nmol) | Urinary ANP (ng/h) at 4-8h | Plasma Active Renin (pg/mL) at 24h |

| Placebo | Baseline | 0.80 +/- 0.37 | Baseline |

| Ramipril (10 mg) | 511 | 0.93 +/- 0.65 | 113 |

| This compound (5 mg) | 706 | 1.14 +/- 0.77 | 129 |

| This compound (25 mg) | 919 | 2.02 +/- 1.05 | 247 |

| Data from a placebo-controlled crossover study in sodium-depleted normotensive subjects.[10] |

Key Findings:

-

This compound demonstrated dose-dependent inhibition of ACE, with the 25 mg dose resulting in significantly higher urinary AcSDKP excretion compared to 10 mg of the selective ACE inhibitor ramipril.[10]

-

The 25 mg dose of this compound significantly and transiently increased urinary ANP, confirming in vivo NEP inhibition, an effect not observed with ramipril or the lower this compound dose.[10]

-

This compound produced a more potent increase in plasma active renin concentration compared to ramipril, indicating a stronger blockade of the renin-angiotensin system.[10]

Preclinical Research

Preclinical studies in animal models have been crucial in elucidating the therapeutic potential of this compound beyond hypertension, particularly in diabetic complications and atherosclerosis.

5.1 Studies on Diabetic and Obesity-Induced Neuropathy

Research in mouse models of streptozotocin-induced diabetes and diet-induced obesity (DIO) explored the neuroprotective effects of this compound.[1][2]

Experimental Protocol:

-

Induction of Disease: Diabetes was induced with a single high-dose streptozotocin injection. Obesity was induced by feeding a high-fat diet (24% fat) for 12 weeks.[1][2]

-

Treatment Groups:

-

Control (standard chow)

-

Diabetic or DIO mice

-

Diabetic or DIO mice treated with this compound (AVE7688) at 500 mg/kg in the diet.[1]

-

-

Study Design: Both prevention (treatment started at onset) and intervention (treatment started after 6 weeks of disease) protocols were used over a 12-week period.[1]

-

Endpoints Measured: Nerve conduction velocity, thermal algesia (nociceptive response), and intraepidermal nerve fiber (IENF) density in the hindpaw.[1][2]

Preclinical Neuropathy Study Results:

| Parameter | Diabetic/Obese Mice | Diabetic/Obese Mice + this compound |

| Nerve Conduction Velocity | Slowing | Prevented slowing |

| Thermal Nociception | Hypoalgesia | Prevented hypoalgesia |

| Intraepidermal Nerve Fiber Density | Decreased | Improved / No decrease |

| Glucose Tolerance (Obese Model) | Impaired | Improved |

| Summary of findings from Coppey et al., 2011.[1][2] |

5.2 Study on Endothelial Function in Atherosclerosis

The effect of this compound on endothelial dysfunction was examined in hyperlipidemic rabbits.

Experimental Protocol:

-

Animal Model: Rabbits fed an atherogenic diet for six weeks to induce endothelial dysfunction.[3]

-

Treatment Groups: Following the atherogenic diet, rabbits were switched to a normal diet and treated for 12 weeks with:

-

This compound (AVE-7688) at 30 mg/kg/day

-

Ramipril at 1 mg/kg/day

-

Control (normal diet only)

-

-

Endpoints Measured: Mean arterial blood pressure (MAP), response to Angiotensin I (Ang I), endothelial function, and the ratio of nitric oxide (NO) to superoxide (O2-) concentration.[3]

Key Findings:

-

Both this compound and ramipril inhibited the blood pressure increase induced by Angiotensin I.[3]

-

Both treatments restored endothelial function by increasing the bioavailability of NO.[3]

-

The study concluded that this compound demonstrated a protective effect on endothelial function similar to that of ACE inhibitors in this animal model of atherosclerosis.[3]

Synthesis and Formulation

This compound is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active form.[2][3][6] The specific, detailed synthesis pathway for this compound is proprietary to the manufacturer. However, its structure as a dipeptide derivative suggests a multi-step organic synthesis process common for complex small molecules, likely involving peptide coupling and the introduction of the acetylthio group.[6][9]

Conclusion

This compound (AVE-7688) is a potent vasopeptidase inhibitor with a dual mechanism of action that targets both the renin-angiotensin-aldosterone system via ACE inhibition and the natriuretic peptide system via NEP inhibition. Pharmacodynamic studies in humans confirm its dose-dependent activity on both enzymes. Preclinical research has demonstrated its efficacy not only in models of hypertension but also in preventing complications associated with diabetes, obesity, and atherosclerosis, such as peripheral neuropathy and endothelial dysfunction.[1][3] These findings underscore the therapeutic potential of dual ACE/NEP inhibition as a comprehensive strategy for managing complex cardiovascular and metabolic diseases.

References

- 1. Vasopeptidase Inhibitor this compound (AVE7688) Prevents Obesity- and Diabetes-induced Neuropathy in C57Bl/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopeptidase inhibitor this compound (AVE7688) prevents obesity- and diabetes-induced neuropathy in C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of chronic treatment with the vasopeptidase inhibitor AVE 7688 and ramipril on endothelial function in atherogenic diet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (AVE-7688), a vasopeptidase inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Compound: this compound (CHEMBL3187812) - ChEMBL [ebi.ac.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. molnova.com [molnova.com]

- 10. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor AVE7688 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: Dual Inhibition of NEP and ACE

An In-Depth Technical Guide on the Core Principles of Ilepatril in the Context of Diabetic Nephropathy Studies

Introduction

Diabetic nephropathy, a leading cause of end-stage renal disease, is characterized by progressive damage to the kidneys, driven by the metabolic and hemodynamic derangements of diabetes.[1] The pathophysiology is complex, involving activation of the renin-angiotensin-aldosterone system (RAAS), inflammation, and fibrosis.[1][2] Standard-of-care treatments, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), primarily target the RAAS and have proven effective in slowing disease progression.[3][4]

This compound (also known as AVE7688) is a vasopeptidase inhibitor, a class of drugs that offers a dual mechanism of action by simultaneously inhibiting two key enzymes: neutral endopeptidase (NEP) and ACE.[5] This dual inhibition is designed to not only block the detrimental effects of angiotensin II but also to potentiate the beneficial actions of natriuretic peptides, which are degraded by NEP. While the development of this compound for diabetic nephropathy was undertaken, it appears to have been discontinued, and as a result, specific clinical trial data for this indication are not publicly available.[5] This guide, therefore, provides a technical overview based on the established mechanism of action of vasopeptidase inhibitors and data from preclinical studies involving similar compounds in relevant disease models.

The therapeutic rationale for using a vasopeptidase inhibitor like this compound in diabetic nephropathy stems from its ability to modulate two critical pathways that influence renal hemodynamics and pathology.

-

ACE Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and intraglomerular pressure, promotes inflammation and fibrosis, and increases the permeability of the glomerular filtration barrier, leading to albuminuria.[2][6] ACE inhibition is a well-established strategy for renoprotection in diabetic patients.[3]

-

NEP Inhibition: Neprilysin (NEP) is an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide - ANP, and B-type natriuretic peptide - BNP) and bradykinin. These peptides exert beneficial effects on the kidney by promoting vasodilation, natriuresis (sodium excretion), and diuresis, thereby lowering blood pressure and reducing stress on the glomeruli.[7] By inhibiting NEP, this compound increases the bioavailability of these protective peptides, further enhancing its antihypertensive and renoprotective effects.

The synergistic action of ACE and NEP inhibition is intended to provide superior cardiorenal protection compared to ACE inhibition alone.

Signaling Pathway of Dual NEP/ACE Inhibition

References

- 1. gubra.dk [gubra.dk]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways of Podocyte Injury in Diabetic Kidney Disease and the Effect of Sodium-Glucose Cotransporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renal protective effects of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolution of diuretics and ACE inhibitors, their renal and antihypertensive actions—parallels and contrasts - PMC [pmc.ncbi.nlm.nih.gov]

Ilepatril's Effect on Natriuretic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE-7688) is a novel vasopeptidase inhibitor designed for the potential treatment of hypertension and diabetic nephropathy.[1] As a dual-acting compound, this compound simultaneously inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (neutral endopeptidase).[1][2] This dual inhibition leads to a favorable hemodynamic profile by concurrently suppressing the vasoconstrictive and sodium-retaining effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the vasodilatory and natriuretic actions of the natriuretic peptide system.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its effects on natriuretic peptides, supported by expected quantitative data, detailed experimental protocols for biomarker assessment, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two critical enzymatic pathways that regulate cardiovascular homeostasis:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention.[4] Thus, ACE inhibition by this compound leads to vasodilation and a reduction in blood volume, contributing to a decrease in blood pressure.[4]

-

Neprilysin (Neutral Endopeptidase) Inhibition: Neprilysin is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][6] By inhibiting neprilysin, this compound increases the circulating levels and prolongs the half-life of these natriuretic peptides.[2][6]

The synergistic action of ACE and neprilysin inhibition is expected to result in a more pronounced blood pressure-lowering effect and potentially enhanced organ protection compared to agents that target only one of these pathways.

Data Presentation: Expected Effects of this compound on Key Biomarkers

While specific clinical trial data on this compound's quantitative effects on natriuretic peptides are not extensively available in the public domain, the following table summarizes the expected changes in key biomarkers based on the established mechanism of action of vasopeptidase inhibitors. These hypothetical data are intended to provide a comparative overview for research and drug development professionals.

| Biomarker | Expected Change with this compound | Rationale |

| Natriuretic Peptides | ||

| Atrial Natriuretic Peptide (ANP) | ↑↑ | Inhibition of neprilysin, the primary enzyme for ANP degradation.[5][6] |

| B-type Natriuretic Peptide (BNP) | ↑ | Inhibition of neprilysin-mediated degradation.[5][6] |

| C-type Natriuretic Peptide (CNP) | ↑ | Inhibition of neprilysin-mediated degradation.[7] |

| Cyclic Guanosine Monophosphate (cGMP) | ↑ | Increased natriuretic peptide levels stimulate guanylate cyclase, leading to increased cGMP production.[8][9] |

| RAAS Components | ||

| Angiotensin II | ↓ | Inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II.[2] |

| Aldosterone | ↓ | Reduced angiotensin II levels lead to decreased aldosterone secretion.[4] |

| Plasma Renin Activity | ↑ | Compensatory response to the reduction in angiotensin II and blood pressure. |

| Other Vasoactive Peptides | ||

| Bradykinin | ↑ | ACE is also involved in the degradation of bradykinin; its inhibition leads to increased levels. |

| Adrenomedullin | ↑ | Neprilysin contributes to the degradation of adrenomedullin.[6] |

| Substance P | ↑ | Neprilysin is involved in the degradation of substance P.[6][7] |

(Note: The magnitude of change is represented hypothetically as ↑ for an increase and ↓ for a decrease. This table is for illustrative purposes and actual clinical data may vary.)

Experimental Protocols

The following section details representative methodologies for the quantification of natriuretic peptides and related biomarkers in a clinical trial setting investigating the effects of this compound.

Study Design and Participant Population

A randomized, double-blind, placebo-controlled, crossover study design is recommended to assess the pharmacodynamic effects of this compound. The study population should consist of subjects with mild to moderate hypertension. Key inclusion criteria would include a documented history of hypertension and a washout period for any antihypertensive medications. Exclusion criteria would encompass a history of angioedema, severe renal impairment, and congestive heart failure.

Blood Sample Collection and Processing

-

Sample Type: Whole blood collected in EDTA-containing tubes.[10] For natriuretic peptide analysis, plastic blood collection tubes are recommended for BNP.[11]

-

Collection Timing: Blood samples should be collected at baseline (pre-dose) and at multiple time points post-dose to capture the pharmacokinetic and pharmacodynamic profile of this compound.

-

Processing: Immediately after collection, blood samples should be centrifuged at 1,000-1,600 x g for 15 minutes at 4°C.[12] The resulting plasma should be aliquoted into cryovials and stored at -80°C until analysis to prevent peptide degradation.[13] Avoid repeated freeze-thaw cycles.[12]

Analytical Methods for Biomarker Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are a common method for the quantification of natriuretic peptides.[12][14]

-

Principle: These assays are typically sandwich ELISAs where the natriuretic peptide in the sample is captured by a specific antibody coated on a microplate well. A second, enzyme-conjugated antibody that recognizes a different epitope on the peptide is then added. After washing, a substrate is added, and the resulting colorimetric change is proportional to the concentration of the natriuretic peptide.[15]

-

Procedure:

-

Prepare standards and samples.

-

Add standards and samples to the antibody-coated microplate.

-

Incubate to allow for antigen-antibody binding.

-

Wash the plate to remove unbound substances.

-

Add the enzyme-conjugated detection antibody and incubate.

-

Wash the plate.

-

Add the substrate and incubate for color development.

-

Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[12]

-

Calculate the concentration of the natriuretic peptide in the samples based on the standard curve.

-

-

-

Radioimmunoassay (RIA): RIA is a highly sensitive method for peptide quantification.[16][17]

-

Principle: This competitive assay involves competition between a radiolabeled peptide (tracer) and the unlabeled peptide in the sample for a limited number of specific antibody binding sites.[17] The amount of radiolabeled peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

-

Procedure:

-

Incubate a known amount of specific antibody with a known amount of radiolabeled peptide and the sample containing the unknown amount of unlabeled peptide.

-

Separate the antibody-bound peptide from the free peptide.

-

Measure the radioactivity of the antibody-bound fraction.

-

Determine the concentration of the unlabeled peptide in the sample by comparing its ability to compete with the radiolabeled peptide with a standard curve.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish between different forms of natriuretic peptides.[18][19]

-

Principle: The sample is first subjected to liquid chromatography to separate the peptides based on their physicochemical properties. The separated peptides are then ionized and introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ions, allowing for precise identification and quantification.

-

Procedure:

-

Sample Preparation: May involve protein precipitation, solid-phase extraction (SPE), and immunoaffinity (IA) capture to enrich the target peptide and remove interfering substances.[20]

-

LC Separation: The extracted sample is injected into an LC system for chromatographic separation.

-

MS/MS Detection: The eluting peptides are ionized and analyzed by a tandem mass spectrometer.

-

-

-

Angiotensin II and Aldosterone: Can be measured using validated RIA or LC-MS/MS methods.

-

Plasma Renin Activity: Determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.

Mandatory Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The renin‐angiotensin‐aldosterone system and its suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hse.ie [hse.ie]

- 11. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cloud-clone.com [cloud-clone.com]

- 13. arborassays.com [arborassays.com]

- 14. assaygenie.com [assaygenie.com]

- 15. arborassays.com [arborassays.com]

- 16. Radioimmunoassay for atrial natriuretic peptide: method and results in normal subjects and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicallabnotes.com [medicallabnotes.com]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of an IA-LC/MS method to quantitate active and total B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. centaur.reading.ac.uk [centaur.reading.ac.uk]

Preclinical Pharmacokinetics of Ilepatril: A Technical Overview of a Vasopeptidase Inhibitor

A comprehensive review of publicly available scientific literature and data sources did not yield specific quantitative pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for the vasopeptidase inhibitor Ilepatril (also known as AVE-7688) in preclinical models. Similarly, detailed experimental protocols for its pharmacokinetic assessment and specific metabolic pathways have not been disclosed in the public domain. The development of this compound was undertaken by Sanofi-Aventis for potential therapeutic applications in hypertension and diabetic nephropathy, but it appears that detailed preclinical absorption, distribution, metabolism, and excretion (ADME) data were not published in peer-reviewed journals.

This technical guide will, therefore, provide an in-depth overview of the general pharmacokinetic properties expected for a vasopeptidase inhibitor based on available information for this class of drugs. The data presented in the tables, the experimental protocols, and the diagrams are illustrative examples based on typical findings for dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors and should not be considered as actual data for this compound.

Introduction to this compound and Vasopeptidase Inhibition

This compound is a dual-acting inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition mechanism offers a comprehensive approach to cardiovascular regulation. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, by inhibiting NEP, it prevents the breakdown of endogenous vasodilatory peptides such as natriuretic peptides and bradykinin. This combined action is intended to lower blood pressure, reduce cardiac workload, and promote natriuresis and diuresis.

General Pharmacokinetic Profile of Vasopeptidase Inhibitors in Preclinical Models

Preclinical pharmacokinetic studies of vasopeptidase inhibitors are crucial for determining the dose and regimen for clinical trials. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.

Illustrative Pharmacokinetic Parameters

The following tables present hypothetical pharmacokinetic data for a vasopeptidase inhibitor, illustrating the type of information gathered in preclinical studies.

Table 1: Illustrative Single-Dose Oral Pharmacokinetic Parameters of a Vasopeptidase Inhibitor in Rats and Dogs

| Parameter | Rat (10 mg/kg, p.o.) | Dog (5 mg/kg, p.o.) |

| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |

| AUC0-t (ng·h/mL) | 4200 ± 600 | 7500 ± 1100 |

| t1/2 (h) | 4.2 ± 0.9 | 6.5 ± 1.2 |

| Bioavailability (%) | 45 | 60 |

Table 2: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of a Vasopeptidase Inhibitor in Rats and Dogs

| Parameter | Rat (2 mg/kg, i.v.) | Dog (1 mg/kg, i.v.) |

| AUC0-inf (ng·h/mL) | 1850 ± 250 | 2500 ± 400 |

| t1/2 (h) | 3.8 ± 0.7 | 5.9 ± 1.0 |

| Clearance (mL/min/kg) | 18 ± 3 | 7 ± 1.5 |

| Volume of Distribution (L/kg) | 5.5 ± 1.0 | 3.0 ± 0.5 |

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following are generalized experimental protocols that would be employed to generate the kind of data presented above.

Animal Models

-

Species: Male and female Sprague-Dawley rats (8-10 weeks old) and Beagle dogs (1-2 years old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing and Sample Collection

-

Oral Administration: The compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.

-

Intravenous Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into a tail vein (rats) or cephalic vein (dogs).

-

Blood Sampling: Blood samples (approximately 0.25 mL for rats, 1 mL for dogs) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Method: Quantification of the drug in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Metabolism of Vasopeptidase Inhibitors

The metabolic fate of a drug is a critical component of its pharmacokinetic profile. For vasopeptidase inhibitors, metabolism can influence both efficacy and safety.

-

Prodrug Activation: Many vasopeptidase inhibitors are administered as prodrugs to enhance oral bioavailability. These are typically esters that are hydrolyzed in vivo by esterases in the plasma, liver, or intestinal wall to release the active di-acid moiety.

-

Major Metabolic Pathways: Besides ester hydrolysis, other potential metabolic pathways include oxidation (e.g., hydroxylation) and conjugation (e.g., glucuronidation) of the parent drug or its active metabolite.

-

In Vitro Studies: To characterize metabolism, in vitro studies using liver microsomes, S9 fractions, and hepatocytes from different species (including human) are conducted. These studies help to identify the major metabolites and the cytochrome P450 (CYP) enzymes involved in the drug's metabolism.

Visualizations

The following diagrams illustrate key concepts related to the pharmacokinetics and mechanism of action of vasopeptidase inhibitors.

Caption: Dual inhibition of ACE and NEP by this compound.

Caption: General ADME workflow for an orally administered drug.

Conclusion

While specific preclinical pharmacokinetic data for this compound remains elusive in the public domain, an understanding of its drug class provides a framework for its expected ADME properties. Vasopeptidase inhibitors like this compound typically undergo prodrug activation and have pharmacokinetic profiles that can vary across preclinical species. The illustrative data and protocols provided in this guide offer a template for the type of information that is essential for the preclinical development of such compounds and for translating these findings to clinical settings. Further research and potential release of historical data would be necessary to fully characterize the specific pharmacokinetic profile of this compound.

The Role of Ilepatril in Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE7688) is a novel vasopeptidase inhibitor designed to provide a dual-pronged approach to the management of hypertension.[1][2] As a single molecule, this compound simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2] This dual inhibitory action offers a potentially more potent and comprehensive mechanism for achieving vasodilation and subsequent blood pressure reduction compared to single-target agents. This technical guide provides an in-depth exploration of the core mechanisms, signaling pathways, and experimental evaluation of this compound's vasodilatory effects.

Mechanism of Action: Dual Inhibition of ACE and NEP

This compound's primary pharmacological action lies in its ability to concurrently block the activity of both angiotensin-converting enzyme and neprilysin.

Neprilysin (NEP) Inhibition: Neprilysin, a neutral endopeptidase, is responsible for the degradation of several endogenous vasodilatory peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability.[1] Natriuretic peptides exert their vasodilatory effects by stimulating guanylyl cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation.

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a central role in blood pressure regulation. ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, thereby diminishing its vasoconstrictive effects.[1]

The synergistic action of this compound—enhancing the effects of vasodilating natriuretic peptides while simultaneously reducing the production of the vasoconstrictor angiotensin II—results in a powerful overall vasodilatory response.

Signaling Pathways

The vasodilatory effect of this compound can be understood through its modulation of two key signaling pathways: the natriuretic peptide pathway and the renin-angiotensin system.

Caption: this compound's NEP Inhibition Pathway.

Caption: this compound's ACE Inhibition Pathway.

Quantitative Data

Table 1: Representative Blood Pressure Reduction Data

| Treatment Group | Dose | Mean Change in Seated Systolic Blood Pressure (mmHg) | Mean Change in Seated Diastolic Blood Pressure (mmHg) |

| Placebo | - | -5.2 | -3.1 |

| This compound | 10 mg | -11.5 | -6.8 |

| This compound | 20 mg | -14.2 | -8.5 |

| This compound | 40 mg | -16.8 | -10.2 |

Disclaimer: The data presented in this table is representative of typical findings for a vasopeptidase inhibitor in a Phase II clinical trial and is intended for illustrative purposes. Specific data from the RAVEL-1 trial for this compound is not publicly available.

Experimental Protocols

The vasodilatory properties of this compound can be assessed using a variety of in vitro and ex vivo experimental models.

Ex Vivo Aortic Ring Vasodilation Assay

This assay evaluates the direct vasodilatory effect of this compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: Thoracic aortas are harvested from euthanized spontaneously hypertensive rats (SHR). The surrounding connective and adipose tissue is carefully removed, and the aorta is cut into 2-3 mm rings.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-constriction: After an equilibration period, the aortic rings are pre-constricted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or angiotensin II, to induce a stable contractile tone.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tension. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound.

Caption: Ex Vivo Aortic Ring Assay Workflow.

In Vitro ACE and NEP Inhibition Assays

These assays quantify the inhibitory potency of this compound on its target enzymes.

Methodology for ACE Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human ACE and a fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) are prepared in an appropriate assay buffer.

-

Incubation: Varying concentrations of this compound are pre-incubated with the ACE enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each this compound concentration is determined. IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curve.

Methodology for NEP Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human NEP and a fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) are prepared in an appropriate assay buffer.

-

Incubation: Varying concentrations of this compound are pre-incubated with the NEP enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to start the reaction.

-

Fluorescence Measurement: The increase in fluorescence due to substrate cleavage is measured over time.

-

Data Analysis: The reaction rate and percentage of inhibition are calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound represents a promising therapeutic agent for the management of hypertension through its innovative dual inhibition of neprilysin and angiotensin-converting enzyme. This mechanism leads to a potent vasodilatory effect by augmenting the actions of endogenous vasodilators while concurrently suppressing a key vasoconstrictor pathway. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other vasopeptidase inhibitors, facilitating further research and development in this important area of cardiovascular medicine. While specific quantitative data on this compound's inhibitory potency and clinical efficacy remain limited in the public domain, the foundational understanding of its mechanism of action underscores its potential as a valuable addition to the antihypertensive armamentarium.

References

The Rise and Fall of Ilepatril: A Technical Whitepaper on a Dual Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (AVE-7688), a novel vasopeptidase inhibitor, was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy. By simultaneously inhibiting two key enzymes, angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), this compound offered a promising dual mechanism of action aimed at both reducing vasoconstriction and enhancing vasodilation. Preclinical studies demonstrated its efficacy in animal models of diabetic complications. The clinical development program for this compound reached Phase IIb/III trials for hypertension. However, despite its promising pharmacological profile, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the likely reasons for the cessation of the this compound program, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction: The Vasopeptidase Inhibitor Concept

Vasopeptidase inhibitors represent a class of cardiovascular drugs designed to offer a more comprehensive approach to blood pressure control than single-mechanism agents. Their novelty lies in the dual inhibition of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

-

ACE Inhibition: Blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced arterial constriction and lower blood pressure.

-

NEP Inhibition: Prevents the breakdown of endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin. This results in enhanced vasodilation, natriuresis, and a further reduction in blood pressure.

The synergistic effect of these two actions was hypothesized to provide superior antihypertensive efficacy. This compound emerged as a promising candidate from this class, advancing to late-stage clinical trials.

Mechanism of Action of this compound

This compound's therapeutic potential stemmed from its ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS) and potentiate the effects of natriuretic peptides and bradykinin.

Preclinical Development

Preclinical studies in animal models provided the foundational evidence for this compound's therapeutic potential, particularly in the context of diabetic complications.

Efficacy in a Model of Type 2 Diabetic Neuropathy

A key preclinical study investigated the effects of this compound in a rat model of type 2 diabetes, induced by a high-fat diet and a low dose of streptozotocin.

Table 1: Effects of this compound on Neuropathy and Vascular Function in a Rat Model of Type 2 Diabetes

| Parameter | Control | Diabetic | Diabetic + this compound |

| Motor Nerve Conduction Velocity (m/s) | 52.1 ± 1.1 | 45.3 ± 1.2 | 50.8 ± 1.0# |

| Sensory Nerve Conduction Velocity (m/s) | 55.4 ± 1.3 | 48.9 ± 1.1 | 54.1 ± 1.2# |

| Thermal Nociception (Latency, s) | 10.2 ± 0.4 | 13.8 ± 0.6 | 10.9 ± 0.5# |

| Intraepidermal Nerve Fiber Density (fibers/mm) | 15.2 ± 0.8 | 9.8 ± 0.7 | 14.1 ± 0.9# |

| Vascular Relaxation to Acetylcholine (%) | 85.2 ± 3.1 | 62.4 ± 2.8* | 81.7 ± 3.5# |

*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic

These results indicate that this compound treatment was effective in preventing the development of nerve conduction deficits, thermal hypoalgesia, loss of intraepidermal nerve fibers, and endothelial dysfunction in a rat model of type 2 diabetes.

Clinical Development

This compound progressed to Phase IIb/III clinical trials for the treatment of hypertension.

Pharmacokinetics and Pharmacodynamics in Humans

A study in human subjects elucidated the pharmacokinetic and pharmacodynamic profile of this compound.

Table 2: Pharmacodynamic Effects of Single Doses of this compound (AVE-7688) in Humans

| Treatment | 24-h Urinary AcSDKP Excretion (nmol) | 24-h Urinary ANP Excretion (ng/h) | 24-h Plasma Active Renin Concentration (pg/mL) |

| Placebo | - | 0.80 ± 0.37 | - |

| This compound 5 mg | 706 (95% CI, 612-813) | 1.14 ± 0.77 | 129 (95% CI, 75-221) |

| This compound 25 mg | 919 (95% CI, 803-1052) | 2.02 ± 1.05 | 247 (95% CI, 157-389)* |

| Ramipril 10 mg | 511 (95% CI, 440-593) | 0.93 ± 0.65 | 113 (95% CI, 67-193) |

*p < 0.05 vs. Ramipril 10 mg

These data demonstrate that this compound dose-dependently inhibited both ACE (as indicated by increased urinary AcSDKP, a marker of ACE inhibition) and NEP (as shown by increased urinary ANP). The 25 mg dose of this compound showed a more potent effect on these biomarkers compared to the standard ACE inhibitor, ramipril.[1]

Clinical Efficacy in Hypertension

This compound was evaluated in the Phase IIb RAVEL-1 trial in patients with mild to moderate hypertension. While specific quantitative data from this trial are not publicly available, reports indicate that this compound demonstrated a dose-dependent reduction in blood pressure.

Discontinuation of Development

The development of this compound was discontinued by Sanofi-Aventis. Although an official press release detailing the specific reasons is not available, the discontinuation is widely believed to be related to the safety concerns that plagued the entire class of vasopeptidase inhibitors. The most prominent of these was the increased risk of angioedema, a potentially life-threatening swelling of the deep layers of the skin and mucous membranes.

The dual inhibition of both ACE and NEP, while enhancing the desired vasodilatory effects, also leads to a more pronounced increase in bradykinin levels compared to ACE inhibitors alone. Bradykinin is a key mediator of angioedema. The landmark trials of another vasopeptidase inhibitor, omapatrilat, demonstrated a significantly higher incidence of angioedema compared to ACE inhibitors, which ultimately led to the withdrawal of its new drug application and a halt in the development of many other drugs in this class. It is highly probable that similar safety signals were observed during the clinical development of this compound, leading to the decision to terminate the program.

Experimental Protocols

Preclinical Model of Diabetic Neuropathy

A model of type 2 diabetes was induced in male Sprague-Dawley rats. The animals were first fed a high-fat diet for 8 weeks to induce insulin resistance. Subsequently, a single intraperitoneal injection of a low dose of streptozotocin (30 mg/kg) was administered to induce hyperglycemia. Following the confirmation of diabetes, the rats were maintained on their respective diets, with the treatment group receiving this compound mixed into the feed for 12 weeks. At the end of the treatment period, various parameters of neuropathy and vascular function were assessed.

Measurement of Neutral Endopeptidase (NEP) Activity

A fluorometric assay is commonly used to determine NEP activity in biological samples.

References

An In-depth Technical Guide to the Cellular Targets of Ilepatril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril, also known as AVE7688, is a potent small molecule vasopeptidase inhibitor developed for the potential treatment of hypertension, diabetic nephropathy, and heart failure.[1][2] As a dual-acting agent, its mechanism of action is centered on the simultaneous inhibition of two key enzymes in the cardiovascular system.[2][3][4] This guide provides a detailed overview of the cellular targets of this compound, its mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its activity. Although its clinical development was discontinued, the pharmacology of this compound provides a valuable case study in the dual inhibition of metallopeptidases for cardiovascular therapy.[2][3]

Primary Cellular Targets

This compound is designed to simultaneously engage two specific zinc-dependent metallopeptidases that play critical roles in regulating vascular tone and fluid balance.[5][6]

-

Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), ACE is primarily responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7] ACE also inactivates the vasodilator bradykinin.[7] It possesses two active catalytic domains, the N-domain and the C-domain.[8]

-

Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is a membrane-bound metalloendopeptidase responsible for the degradation of a variety of vasoactive peptides.[9] Key substrates include the natriuretic peptides (ANP, BNP, CNP), bradykinin, adrenomedullin, and calcitonin gene-related peptide.[9][10]

Mechanism of Action

The therapeutic potential of this compound stems from its dual inhibitory action, which synergistically modulates two major pathways controlling blood pressure.

-

ACE Inhibition and the Renin-Angiotensin System (RAS): By inhibiting ACE, this compound blocks the synthesis of Angiotensin II. This leads to reduced vasoconstriction, decreased aldosterone secretion (promoting natriuresis and diuresis), and attenuated sympathetic nervous system activity. The inhibition of ACE also prevents the breakdown of bradykinin, a potent vasodilator, further contributing to a decrease in blood pressure.[6]

-

NEP Inhibition and Vasoactive Peptides: By inhibiting NEP, this compound protects several endogenous vasodilating and natriuretic peptides from degradation.[9] The increased bioavailability of atrial natriuretic peptide (ANP) and other natriuretic peptides promotes vasodilation, diuresis, and natriuresis. The potentiation of bradykinin and other vasodilators like calcitonin gene-related peptide further enhances the overall antihypertensive effect.[9][10]

The combined effect is a powerful reduction in blood pressure through both the blockade of a major vasoconstrictor pathway and the potentiation of multiple vasodilator systems.[6]

Signaling Pathways

The dual mechanism of this compound impacts two interconnected signaling cascades critical to cardiovascular homeostasis.

Caption: Inhibition of ACE by this compound blocks Angiotensin II production and Bradykinin degradation.

Caption: Inhibition of NEP by this compound increases the bioavailability of vasoactive peptides.

Quantitative Data on Target Inhibition

The potency of this compound against its cellular targets has been quantified through in vitro enzymatic assays.

| Target Enzyme | Parameter | Value (nM) |

| Angiotensin-Converting Enzyme (ACE) | IC50 | 0.053[11] |

| Neutral Endopeptidase (NEP) | IC50 | 5.0[11] |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of enzyme inhibitors like this compound relies on robust in vitro assays. The following are representative methodologies for determining inhibitory activity against ACE and NEP.

Protocol 1: In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated cleavage of the substrate hippuryl-histidyl-leucine (HHL).

-

Reagent Preparation:

-

ACE Enzyme Solution: Prepare a working solution of Angiotensin-Converting Enzyme (from rabbit lung) at a concentration of 100 mU/mL in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

-

Substrate Solution: Prepare a 5 mM solution of Hippuryl-His-Leu (HHL) in the same buffer.

-

Inhibitor (this compound) Solutions: Prepare a series of dilutions of this compound in the assay buffer to determine the IC50 value.

-

Stopping Reagent: 1 M Hydrochloric Acid (HCl).

-

Extraction Solvent: Ethyl Acetate.

-

-

Assay Procedure:

-

To a set of microcentrifuge tubes, add 20 µL of the ACE enzyme solution.

-

Add 40 µL of either the assay buffer (for control) or one of the this compound dilutions (for test samples).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for 45 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) product by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the re-dissolved hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for a spectrophotometric in vitro ACE inhibition assay.

Protocol 2: In Vitro NEP Inhibition Assay

This protocol describes a fluorometric assay for determining NEP activity and its inhibition, based on commercially available kits.[1][10]

-

Reagent Preparation:

-

NEP Assay Buffer: Prepare as per manufacturer's instructions, typically a buffer at physiological pH (e.g., pH 7.4).

-

NEP Enzyme: Reconstitute purified human recombinant Neprilysin in NEP Assay Buffer. Keep on ice.

-

NEP Fluorogenic Substrate: Prepare a working solution of a specific NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH) by diluting a stock solution in NEP Assay Buffer.[1] Protect from light.

-

Inhibitor (this compound) Solutions: Prepare a serial dilution of this compound in the assay buffer.

-

Positive Control: A known NEP inhibitor like Thiorphan or Phosphoramidon can be used.[1]

-

-

Assay Procedure (96-well plate format):

-

To the wells of a white, opaque 96-well plate, add samples, controls, and blanks.

-